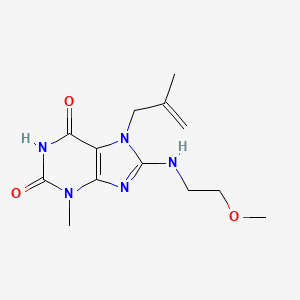
1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is an organic compound characterized by the presence of nitro groups on both the benzylidene and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine typically involves the condensation reaction between 3-nitrobenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Reduction: Corresponding amines.
Oxidation: Nitroso derivatives.
Substitution: Nitro-substituted aromatic compounds.
Applications De Recherche Scientifique
1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is not fully understood. it is believed that the compound interacts with biological molecules through its nitro groups, which can undergo redox reactions. These interactions may lead to the generation of reactive oxygen species, which can induce cellular damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 1-(3-Nitrobenzylidene)-2-(4-methylphenyl)hydrazine
- 1-(3-Nitrobenzylidene)-2-(4-chlorophenyl)hydrazine
- 1-(3-Nitrobenzylidene)-2-(4-fluorophenyl)hydrazine
Comparison: 1-(3-Nitrobenzylidene)-2-(4-nitrophenyl)hydrazine is unique due to the presence of nitro groups on both aromatic rings, which significantly influences its chemical reactivity and potential applications. In contrast, similar compounds with different substituents (e.g., methyl, chloro, fluoro) may exhibit different reactivity and biological activity profiles.
Propriétés
Numéro CAS |
3805-41-2 |
|---|---|
Formule moléculaire |
C13H10N4O4 |
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
4-nitro-N-[(3-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10N4O4/c18-16(19)12-6-4-11(5-7-12)15-14-9-10-2-1-3-13(8-10)17(20)21/h1-9,15H |
Clé InChI |
DUJGQCJQVKGBBA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)pyridine-4-carboxylic acid](/img/structure/B2967588.png)

![N-[(4-methylphenyl)methyl]-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide](/img/structure/B2967591.png)
![4-{2-[4-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)piperidin-1-yl]ethyl}morpholin-3-one](/img/structure/B2967592.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)
